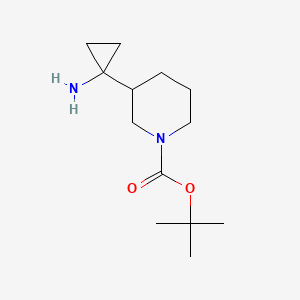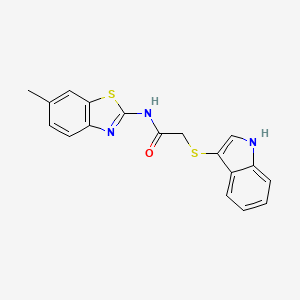
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-7-methoxybenzofuran-2-carboxamide, also known as BMF-2, is a benzofuran derivative that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BMF-2 has been found to exhibit potent anti-cancer properties and has been the subject of extensive research in recent years.
科学的研究の応用
Anticancer Evaluation
Research has shown that certain benzamide derivatives exhibit notable anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds demonstrated moderate to excellent anticancer activity, with some even surpassing the efficacy of the reference drug etoposide (Ravinaik et al., 2021).
Supramolecular Chemistry
Kranjc et al. (2011) explored the synthesis of benzamide derivatives through a Diels-Alder reaction, leading to the formation of complex molecular structures with potential implications in supramolecular chemistry. These compounds exhibit interesting hydrogen bonding patterns and aromatic interactions, contributing to the study of molecular aggregation and crystal engineering (Kranjc et al., 2011).
Neurodegenerative Disease Research
In the context of Alzheimer's disease, Lee et al. (2018) reported the development of a series of 5-aroylindolyl-substituted hydroxamic acids, one of which showed significant inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in decreasing tau protein phosphorylation and aggregation, showing promise as a treatment for Alzheimer's disease (Lee et al., 2018).
Chemoselective Synthesis
Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates. This process yielded N-(2-hydroxyphenyl)benzamides, compounds of biological interest, demonstrating the potential of such benzamide derivatives in synthetic organic chemistry (Singh et al., 2017).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-11-12-19(18(13-15)22(26)16-7-4-3-5-8-16)25-24(27)21-14-17-9-6-10-20(28-2)23(17)29-21/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTYMFMZFGURNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
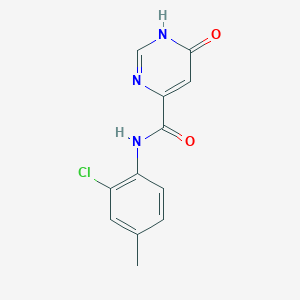
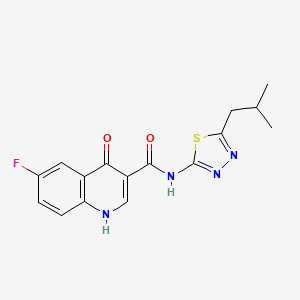

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

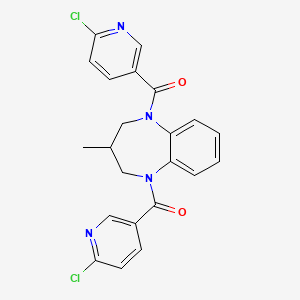
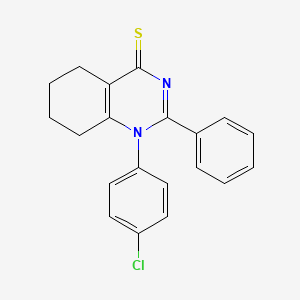


![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2819316.png)
